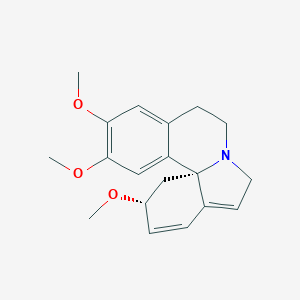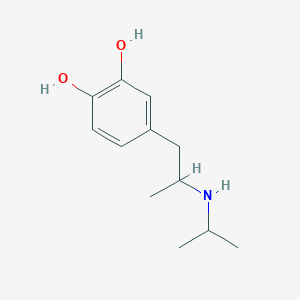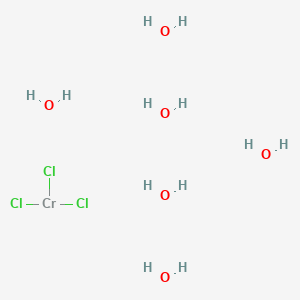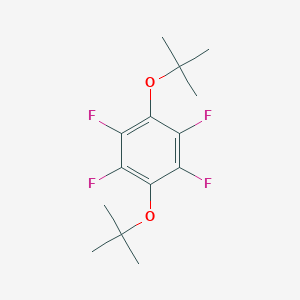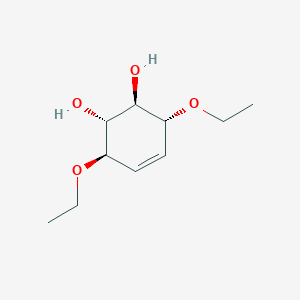
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol, commonly known as DECD, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that has two enantiomers, (1R,2R,3R,6R)-DECD and (1S,2S,3S,6S)-DECD, which have different biological activities.
Mécanisme D'action
The mechanism of action of DECD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of signaling pathways.
Effets Biochimiques Et Physiologiques
DECD has been shown to have a variety of biochemical and physiological effects, including but not limited to:
1. Reduction of oxidative stress: DECD has been shown to reduce oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.
2. Inhibition of inflammation: DECD has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
3. Improvement of cognitive function: DECD has been shown to improve cognitive function by reducing neuronal damage and improving synaptic plasticity.
4. Induction of apoptosis: DECD has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
DECD has several advantages for lab experiments, including its low toxicity, easy synthesis, and wide range of biological activities. However, it also has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for research on DECD, including but not limited to:
1. Development of new synthesis methods: New synthesis methods for DECD could improve its yield and purity.
2. Investigation of its pharmacokinetics: Further studies on the pharmacokinetics of DECD could provide insight into its bioavailability and distribution in the body.
3. Identification of new biological activities: There may be additional biological activities of DECD that have not yet been discovered.
4. Development of new drug delivery systems: New drug delivery systems for DECD could improve its solubility and stability.
Conclusion:
In conclusion, DECD is a chiral molecule that has been widely used in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. While DECD has several advantages for lab experiments, it also has some limitations. Future research on DECD could lead to the development of new synthesis methods, drug delivery systems, and the discovery of new biological activities.
Méthodes De Synthèse
DECD can be synthesized using a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of cyclohexene with ethylene glycol in the presence of acid catalysts, followed by esterification with ethanol. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to convert cyclohexene to DECD.
Applications De Recherche Scientifique
DECD has been used in a wide range of scientific research studies, including but not limited to:
1. Anti-inflammatory activity: DECD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: DECD has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Neuroprotective activity: DECD has been shown to have neuroprotective activity by reducing neuronal damage and improving cognitive function.
4. Anti-cancer activity: DECD has been shown to have anti-cancer activity by inducing apoptosis and inhibiting tumor growth.
Propriétés
Numéro CAS |
120494-26-0 |
|---|---|
Nom du produit |
(1R,2R,3R,6R)-3,6-Diethoxycyclohex-4-ene-1,2-diol |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(1R,2R,3R,6R)-3,6-diethoxycyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C10H18O4/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-12H,3-4H2,1-2H3/t7-,8-,9+,10+/m1/s1 |
Clé InChI |
JDHZECBBPMTZNC-IMSYWVGJSA-N |
SMILES isomérique |
CCO[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)OCC |
SMILES |
CCOC1C=CC(C(C1O)O)OCC |
SMILES canonique |
CCOC1C=CC(C(C1O)O)OCC |
Synonymes |
4-Cyclohexene-1,2-diol,3,6-diethoxy-,(1alpha,2bta,3alpha,6bta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



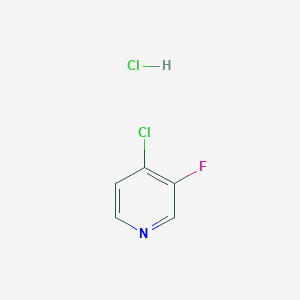
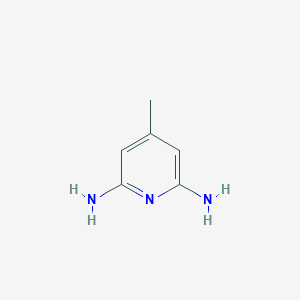
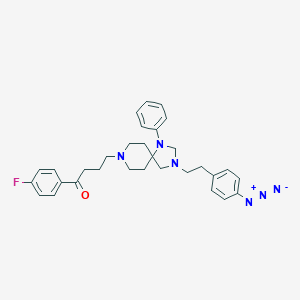
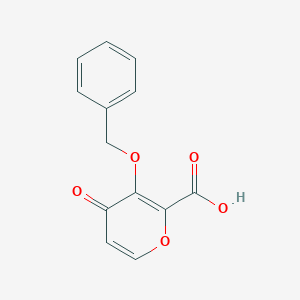
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
